molecular formula C9H15NO2 B11780775 Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid

Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid

Cat. No.: B11780775
M. Wt: 169.22 g/mol
InChI Key: KARONYXSIZOSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid involves an eight-step sequence. The key steps include the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile and the catalytic reduction of the pyridine ring. This method allows for the preparation of the compound in a 9.0% overall yield

Chemical Reactions Analysis

Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Catalytic reduction of the pyridine ring is a crucial step in its synthesis.

    Substitution: The compound can undergo substitution reactions, particularly involving the pyridine ring.

Common reagents used in these reactions include palladium catalysts for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a three-dimensional building block for designing lead-oriented compound libraries in drug discovery.

    Biology: The compound is used in studies of γ-aminobutyric acid-related biological activities, such as receptor binding and uptake.

Mechanism of Action

The mechanism of action of octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid involves its interaction with γ-aminobutyric acid receptors. By conformationally restricting the γ-aminobutyric acid structure, this compound enhances potency and selectivity towards biological targets. The molecular targets include γ-aminobutyric acid receptors, and the pathways involved are related to γ-aminobutyric acid receptor binding and inhibition .

Comparison with Similar Compounds

Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid is unique due to its conformational restriction, which provides advantages in potency and selectivity compared to more flexible analogues. Similar compounds include:

This compound’s unique structural properties make it a valuable tool in various fields of scientific research, particularly in the design of biologically relevant molecules.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)7-4-5-10-8-3-1-2-6(7)8/h6-8,10H,1-5H2,(H,11,12)

InChI Key

KARONYXSIZOSBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCNC2C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.